molecular formula C9H6Cl2O B3041727 2-Chlorocinnamoyl chloride CAS No. 35086-82-9

2-Chlorocinnamoyl chloride

Cat. No.: B3041727
CAS No.: 35086-82-9
M. Wt: 201.05 g/mol
InChI Key: ZAUFNZFFWDQKPL-AATRIKPKSA-N
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Description

2-Chlorocinnamoyl chloride is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of cinnamoyl chloride, where a chlorine atom is substituted at the second position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocinnamoyl chloride can be synthesized through the reaction of 2-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to the acyl chloride group. The reaction can be represented as follows:

C9H7ClO2+SOCl2C9H6Cl2O+SO2+HCl\text{C}_9\text{H}_7\text{ClO}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_6\text{Cl}_2\text{O} + \text{SO}_2 + \text{HCl} C9​H7​ClO2​+SOCl2​→C9​H6​Cl2​O+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocinnamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the cinnamoyl moiety can participate in addition reactions with various reagents.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorocinnamic acid and hydrochloric acid.

Common Reagents and Conditions

    Ammonia or Amines: For the formation of amides.

    Alcohols: For the formation of esters.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides: Formed by the reaction with ammonia or amines.

    Esters: Formed by the reaction with alcohols.

    2-Chlorocinnamic Acid: Formed by hydrolysis.

Scientific Research Applications

2-Chlorocinnamoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorocinnamoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cinnamoyl Chloride: The parent compound without the chlorine substitution.

    2-Chlorobenzoyl Chloride: Similar structure but lacks the double bond in the cinnamoyl moiety.

    4-Chlorocinnamoyl Chloride: Chlorine substitution at the fourth position instead of the second.

Uniqueness

2-Chlorocinnamoyl chloride is unique due to the presence of both the acyl chloride group and the chlorine substitution on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFNZFFWDQKPL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256856
Record name (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120681-06-3, 35086-82-9
Record name (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120681-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorocinnamoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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